molecular formula C9H10FNO3 B13675656 Ethyl 5-fluoro-4-methoxypicolinate

Ethyl 5-fluoro-4-methoxypicolinate

Cat. No.: B13675656
M. Wt: 199.18 g/mol
InChI Key: NAANLZPJYJQOHP-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-methoxypicolinate is a fluorinated organic compound that belongs to the class of picolinates. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-4-methoxypicolinate typically involves the fluorination of a precursor compound. One common method includes the reaction of 5-fluoro-4-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the ethyl ester group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-4-methoxypicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Ethyl 5-fluoro-4-methoxypicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-4-methoxypicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 5-fluoro-4-chloropyrimidine
  • 5-Fluoro-6-ethyl-4-hydroxypyrimidine
  • Fluorinated Quinolines

Comparison: Ethyl 5-fluoro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct properties compared to other fluorinated compounds. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it suitable for specific applications where other fluorinated compounds may not be as effective .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

ethyl 5-fluoro-4-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3

InChI Key

NAANLZPJYJQOHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)OC)F

Origin of Product

United States

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